N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-methylamine

描述

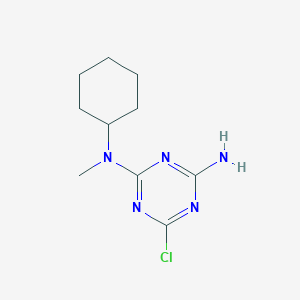

N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-methylamine is a triazine derivative characterized by a 1,3,5-triazine core substituted at positions 2, 4, and 4. The substituents include:

- Position 2: A tertiary amine group (N-cyclohexyl-N-methylamine).

- Position 4: An amino group (-NH₂).

- Position 6: A chlorine atom.

The compound’s molecular formula is C₁₀H₁₆ClN₅, with a molar mass of 241.72 g/mol.

属性

IUPAC Name |

6-chloro-2-N-cyclohexyl-2-N-methyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN5/c1-16(7-5-3-2-4-6-7)10-14-8(11)13-9(12)15-10/h7H,2-6H2,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEVNOXMIYMDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=NC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material and Initial Substitution

- Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is dissolved in a dry solvent such as acetone or dimethylformamide (DMF).

- First Substitution: The reaction begins at low temperatures (0–5 °C) to selectively substitute one chlorine atom with an amine group, for example, cyclohexylamine, to form 4-chloro-6-(cyclohexylamino)-1,3,5-triazine intermediate.

This step is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material is confirmed. The acidic byproduct (HCl) generated is neutralized by adding an aqueous sodium bicarbonate solution gradually.

Introduction of the Methylamine Group

- The next substitution involves reacting the intermediate with methylamine, typically in a polar aprotic solvent such as DMF.

- Reaction conditions favor the replacement of the chlorine atom at the 2-position on the triazine ring by the methylamine group.

- The reaction is conducted at controlled temperatures to avoid over-substitution and side reactions.

Hydrolysis and Purification

- After substitution, the compound may undergo mild hydrolysis or workup to remove any oligomeric impurities.

- Acidic or neutral aqueous workup is performed to precipitate the product.

- The crude product is filtered, washed, and dried under vacuum at 30–40 °C to yield the pure N-(4-amino-6-chloro-1,3,5-triazin-2-yl)-N-cyclohexyl-N-methylamine.

Reaction Conditions and Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Solvent | Dry acetone, DMF | Dry conditions to prevent hydrolysis of cyanuric chloride |

| Temperature | 0–5 °C for initial substitution | Low temperature to control selectivity |

| Reaction time | 10 minutes to several hours | Monitored by TLC |

| pH during neutralization | ~7 (using NaHCO3) | To neutralize HCl formed |

| Molar ratios | 1:1 molar ratio of cyanuric chloride to amine | Stoichiometric control to prevent over-substitution |

| Purification temperature | 30–40 °C drying | Vacuum drying to avoid decomposition |

Alternative Synthetic Routes and Catalytic Conditions

- Some patents describe the use of bases such as hexamethylenetetramine and control of pH (9 to 12, preferably 10–11) to facilitate substitution reactions on substituted methyl compounds related to triazine derivatives.

- Hydrolysis of intermediates in the presence of acids (e.g., sulfuric acid, hydrochloric acid, acetic acid) at 50–90 °C for 1–10 hours may be employed to obtain pure amine compounds.

- Mixed solvents containing water and methanol are preferred for hydrolysis steps to improve solubility and reaction rates.

Research Findings and Yields

- The reaction of cyanuric chloride with cyclohexylamine in DMF yields the intermediate with approximately 75% isolated yield.

- Subsequent reaction with methylamine affords the target compound in good purity and moderate to high yield.

- The overall synthetic route is efficient and reproducible, suitable for scale-up synthesis.

- Characterization by melting point and FTIR confirms the substitution pattern and purity of the final compound.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1. First substitution | Cyanuric chloride + cyclohexylamine, 0–5 °C, dry acetone or DMF | 4-chloro-6-(cyclohexylamino)-1,3,5-triazine | ~75 | Neutralize HCl with NaHCO3 |

| 2. Second substitution | Intermediate + methylamine, DMF, RT | This compound | Moderate to high | Controlled temperature to avoid over-substitution |

| 3. Workup and purification | Acidic/neutral aqueous wash, vacuum drying | Pure final compound | — | Dry at 30–40 °C |

化学反应分析

Types of Reactions: N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-methylamine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The chloro group can be reduced to form an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions with different nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium azide and amines are used, and the reactions are typically carried out in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of this compound nitro derivative.

Reduction: Formation of N-(4-amino-6-amino-1,3,5-triazin-2-YL)-N-cyclohexyl-N-methylamine.

Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.

科学研究应用

N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-methylamine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and cancer.

Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its biocidal properties.

作用机制

The mechanism by which N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-methylamine exerts its effects involves its interaction with biological targets. The compound may inhibit specific enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition of growth. The exact molecular targets and pathways involved depend on the specific application and the type of organism being targeted.

相似化合物的比较

Comparison with Structurally Similar Triazine Derivatives

Structural and Functional Group Analysis

The following table summarizes key triazine derivatives from literature, highlighting structural similarities and differences:

Key Observations:

Electron Effects : The chlorine atom at position 6 (common in all compounds) enhances electrophilicity, facilitating nucleophilic substitution reactions.

Functional Group Diversity: The morpholino group in improves solubility, while the methylthio group in enhances leaving-group ability, critical for herbicide activation.

Challenges:

- Steric hindrance from the cyclohexyl group in the target compound may necessitate milder conditions or catalysts, unlike the high-yield DCC route used for less bulky analogs .

生物活性

N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-methylamine is a synthetic compound belonging to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring with an amino group and a chloro substituent. The biological activity of this compound has garnered interest due to its potential applications in pharmacology and biochemistry.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems.

Target Enzymes and Pathways

- Enzyme Inhibition : Similar triazine derivatives have been shown to inhibit enzymes involved in critical metabolic pathways. For instance, they may affect DNA replication and repair mechanisms, leading to reduced cell proliferation.

- Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases (G0/G1 and G2/M), promoting apoptosis through the activation of caspases and other pro-apoptotic proteins.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

| Biological Activity | Observations |

|---|---|

| Cytotoxicity | Exhibits cytotoxic effects on various tumor cell lines. |

| Antitumor Activity | Induces apoptosis in cancer cells through caspase activation. |

| Enzyme Interaction | Inhibits specific enzymes associated with metabolic pathways. |

| Cell Signaling Alteration | Alters cellular signaling pathways, affecting gene expression and metabolism. |

Case Studies

Several studies have investigated the biological effects of triazine derivatives similar to this compound:

- Study on Antitumor Effects :

-

Research on Enzyme Inhibition :

- Another research project focused on the interaction of triazine compounds with DNA repair enzymes. The results indicated that these compounds could inhibit the activity of enzymes like topoisomerase II, which is crucial for DNA replication. This inhibition resulted in increased DNA damage and subsequent apoptosis in cancer cells.

常见问题

Basic Research Question

- NMR Analysis : H NMR is used to confirm substitution patterns. For instance, cyclohexyl protons appear as complex multiplets (δ 1.2–2.0 ppm), while methylamine protons show singlets near δ 3.0 ppm. C NMR distinguishes chlorine-bearing carbons (δ 160–170 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H] for CHClN requires m/z 267.1125) .

- LC-MS : Retention time (e.g., ~3.94 min under specific gradients) and fragmentation patterns help identify impurities or degradation products .

What computational strategies are effective for predicting the reactivity of triazine derivatives in nucleophilic substitution reactions?

Advanced Research Question

- DFT Calculations : Modeling the electron density of cyanuric chloride reveals that the 4-position is more electrophilic than the 2- and 6-positions due to resonance effects. Substituents like cyclohexyl groups alter charge distribution, influencing reaction kinetics .

- Molecular Dynamics : Simulating solvent effects (e.g., DCM’s low polarity vs. DMSO’s high polarity) predicts solvation barriers and transition states. For example, polar aprotic solvents stabilize intermediates, accelerating substitution .

How do steric and electronic effects of substituents (e.g., cyclohexyl vs. methyl) impact the biological activity of triazine-based compounds?

Advanced Research Question

- Steric Effects : Bulky substituents (e.g., cyclohexyl) reduce binding affinity to enzymes like cysteine proteases (e.g., cruzain) by obstructing active-site access. Smaller groups (e.g., methyl) improve fit but may reduce selectivity .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl at position 6) enhance electrophilicity, increasing reactivity in cross-coupling reactions. Conversely, amino groups (position 4) stabilize intermediates via resonance, as shown in kinetic studies .

What methodologies address contradictions in reported reaction yields for triazine derivatives across studies?

Advanced Research Question

- Meta-Analysis : Compare protocols from multiple sources. For example, yields for similar compounds range from 86% (optimized stepwise substitution) to <50% (single-step reactions), highlighting the importance of temperature control and stoichiometry .

- Reproducibility Checks : Replicate reactions under identical conditions (e.g., Hünig’s base vs. triethylamine). For instance, triethylamine may lead to lower yields due to side reactions with polar solvents .

- Byproduct Identification : Use LC-MS to detect dimers or oligomers formed via over-substitution, which are often unreported in initial studies .

How can triazine derivatives be functionalized for applications in materials science or medicinal chemistry?

Advanced Research Question

- Post-Functionalization : React the amino group (position 4) with acyl chlorides or sulfonating agents to introduce photoactive or bioactive moieties. For example, acetylation improves solubility for drug delivery .

- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at position 6, enhancing π-stacking interactions in organic semiconductors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。